
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methylsulfonyl (mesyl) group at the 4-position of the piperidine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, bromodomain inhibitors, and other bioactive molecules . Its structural rigidity and reactivity make it a versatile scaffold for introducing diverse substituents via nucleophilic substitution, click chemistry, or cross-coupling reactions .
Preparation Methods
Principal Synthetic Route
The most common preparation method involves the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate , converting the hydroxyl group into a methylsulfonyl (mesylate) leaving group.
$$
\text{tert-butyl 4-hydroxypiperidine-1-carboxylate} + \text{methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate}
$$
- Reagents: Methanesulfonyl chloride (MsCl), base (e.g., triethylamine or pyridine)
- Solvents: Dichloromethane (DCM) or 1,4-dioxane
- Temperature: Typically 0 °C to room temperature
- Reaction Time: 12 to 24 hours
- Purification: Flash chromatography or recrystallization
This reaction proceeds via nucleophilic substitution where the hydroxyl group is converted into a mesylate ester, a better leaving group for subsequent transformations.
Detailed Reaction Conditions and Yields
Parameter | Typical Conditions | Comments |
---|---|---|
Starting material | tert-butyl 4-hydroxypiperidine-1-carboxylate | Commercially available or synthesized |
Methanesulfonyl chloride | 1.1 to 1.5 equivalents | Ensures complete conversion |
Base | Triethylamine or pyridine (1.5 to 2 equiv.) | Neutralizes HCl byproduct |
Solvent | DCM or 1,4-dioxane | Anhydrous preferred |
Temperature | 0 °C to room temperature | Cooling controls exothermic reaction |
Reaction time | 12–24 hours | Monitored by TLC or HPLC |
Yield | 60–90% | Depends on scale and purification |
Alternative Preparation Approaches
While mesylation of the hydroxyl precursor is the standard approach, some variations and optimizations have been reported:
- Use of Different Bases: Pyridine can be used instead of triethylamine to improve solubility and reduce side reactions.
- Solvent Variations: Polar aprotic solvents like 1,4-dioxane may enhance reaction rates.
- Temperature Control: Starting the reaction at 0 °C to suppress side reactions, then warming to room temperature for completion.
- Purification Methods:
- Flash chromatography with ethyl acetate/hexane gradients
- Recrystallization from ethanol or ether for improved purity
Representative Experimental Procedure
- Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane under nitrogen atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine dropwise to the solution.
- Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at room temperature for 12–24 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench with water and extract the organic layer.
- Wash organic phase with brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexane gradient.
- Dry the purified product under vacuum.
Analytical Characterization Post-Synthesis
- NMR Spectroscopy:
- ^1H NMR shows characteristic tert-butyl singlet (~1.4 ppm) and methylsulfonyl singlet (~3.0 ppm)
- Multiplets corresponding to piperidine ring protons
- Mass Spectrometry:
- Molecular ion peak [M+H]^+ at m/z 279.35 confirms molecular weight
- Melting Point: Typically reported around 192–193 °C (depending on purity)
- Purity Assessment: HPLC or LC-MS to confirm >95% purity
Summary Table of Preparation Methods
Method | Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|
Mesylation of 4-hydroxypiperidine | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT, 12–24 h | 60–90 | Most common, scalable, reliable |
Using pyridine as base | Methanesulfonyl chloride, pyridine, DCM, RT | ~70–85 | Alternative base, sometimes cleaner reaction |
Solvent variation | 1,4-dioxane instead of DCM | 65–80 | May improve solubility and reaction rates |
Purification by recrystallization | Ethanol or ether recrystallization | N/A | Improves purity, especially for analytical use |
Research Findings and Optimization Insights
- The Boc protecting group is stable under mesylation conditions, allowing selective functionalization at the 4-position.
- Reaction temperature control is critical to minimize side reactions such as over-mesylation or decomposition.
- The choice of base affects reaction rate and byproduct formation; triethylamine is preferred for industrial scalability.
- Purification by silica gel chromatography is effective but recrystallization can be used for large-scale production to reduce solvent use.
- Analytical data consistently confirm the structure and purity, supporting reproducibility across different labs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives without the sulfonyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes structurally related piperidine derivatives and their distinguishing features:
Key Structural Differences :
- Substituent Flexibility : The methylsulfonyl group in the target compound enhances electrophilicity at the 4-position, enabling nucleophilic substitutions. In contrast, derivatives like 24 (methylsulfonyloxy) act as leaving groups for azide formation .
- Heterocyclic Modifications : Compounds 25 and 17 incorporate triazole or imidazole rings, respectively, which improve binding to biological targets (e.g., kinases or bromodomains) .
- Polarity and Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ) increase solubility, while bulky groups (e.g., pyrimidine in ) enhance target selectivity.
Observations :
- Click Chemistry : High yields (77–83%) are achieved in triazole formations due to copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Nucleophilic Substitution : Reactions with NaH in DMF (e.g., ) require elevated temperatures but provide moderate-to-high yields (78–100%).
- Boc Protection : Mild conditions (room temperature, aqueous/organic solvent mixtures) favor high yields (86%) .
Physicochemical and Spectroscopic Data
Comparative NMR and HRMS data highlight structural distinctions:
Key Insights :
Biological Activity
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (CAS No. 189205-49-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound primarily acts through interactions with various biological targets. Its structure allows it to participate in several biochemical pathways, including:
- Nucleophilic Substitution : The methylsulfonyl group can facilitate nucleophilic attacks, altering the reactivity of the compound.
- Free Radical Reactions : The compound may engage in free radical reactions, which are crucial in many biological processes.
- Oxidation and Reduction Reactions : The presence of the methylsulfonyl group enables oxidation reactions that can modify cellular components.
Biological Activity and Pharmacological Effects
The compound has shown significant biological activity in various studies:
- Inhibition of Lipoxygenase : this compound has been reported to inhibit 5-lipoxygenase (5-LO) with an IC50 value indicating effective modulation of inflammatory pathways .
- Anti-inflammatory Properties : Research indicates that this compound can reduce the release of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent. For instance, it demonstrated a concentration-dependent inhibition of IL-1β release in macrophages .
Case Studies and Experimental Data
- Study on Anti-inflammatory Effects :
- Comparison with Related Compounds :
Data Table: Summary of Biological Activity
Biological Activity | Observations | IC50 Value |
---|---|---|
Inhibition of 5-LO | Effective modulation of inflammatory pathways | Specific IC50 not provided |
IL-1β Release Inhibition | Concentration-dependent inhibition | 10 µM - 50 µM |
Pyroptosis Prevention | Significant reduction in cell death | 35% inhibition at optimal concentration |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, and how is reaction progress monitored?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting tert-butyl 4-hydroxypiperidine-1-carboxylate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or by quenching aliquots for NMR analysis. For example, disappearance of the hydroxyl group signal (~1.5 ppm in H NMR) confirms conversion .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR shows characteristic peaks for the tert-butyl group (1.4–1.5 ppm, singlet) and methylsulfonyl protons (3.0–3.1 ppm, singlet). C NMR confirms the carbonyl group (~155 ppm) and sulfonyl carbon (~44 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H] expected at m/z 308.1492 for CHNOS) .
Q. What purification methods are recommended for this compound?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane, 3:7) effectively removes unreacted starting materials. Recrystallization from ethyl acetate/hexane mixtures improves purity (>99%). The methylsulfonyl group’s polarity necessitates polar aprotic solvents to prevent premature crystallization .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis of the sulfonyl group .
- Spill Management : Neutralize spills with sand or vermiculite, then dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when scaling up production?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.2 equivalents of methylsulfonyl chloride to ensure complete conversion .
- Temperature Control : Maintain ≤25°C to suppress side reactions (e.g., sulfonate ester formation).
- By-Product Mitigation : Common by-products include di-sulfonated derivatives; these are minimized by slow reagent addition and monitored via TLC .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Methodological Answer :
- Orthogonal Assays : Combine radiolabeled ligand binding (e.g., H-labeled compound) with functional assays (e.g., cAMP modulation) to confirm target engagement .
- Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS. Adjust buffer composition (e.g., add antioxidants) if decomposition exceeds 10% .
Q. How does the methylsulfonyl group influence reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitutions (e.g., SN2 reactions with azides) .
- Stability : Hydrolysis under acidic conditions (pH <3) cleaves the sulfonyl group, forming piperidine derivatives. Stability in neutral/basic buffers (>90% intact after 24h) is confirmed via HPLC .
Q. What computational methods complement experimental studies of this compound’s mechanism?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict transition states for sulfonyl group reactions (e.g., activation energies for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinase domains) to identify key interactions (hydrogen bonds with Lys123, hydrophobic contacts) .
Q. How should long-term storage be managed to prevent degradation?
- Methodological Answer :
- Integrity Testing : Perform quarterly HPLC analyses to detect degradation products (e.g., tert-butyl piperidine-1-carboxylate, retention time ~8.2 min) .
- Storage Conditions : Use amber vials under N at -20°C for >2-year stability. Avoid freeze-thaw cycles to prevent crystallization .
Q. What isotopic labeling strategies are effective for mechanistic studies?
- Methodological Answer :
- S-Labeling : Incorporate S via reaction with S-methylsulfonyl chloride; validate purity via autoradiography .
- Validation : Use cold competition assays (unlabeled compound) to confirm binding specificity. Scatchard analysis determines dissociation constants (K) .
Properties
IUPAC Name |
tert-butyl 4-methylsulfonylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXIJWCSGQNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626311 | |
Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189205-49-0 | |
Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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